molecular formula C9H8N2O B1625987 2-(Isoxazol-4-yl)aniline CAS No. 87488-70-8

2-(Isoxazol-4-yl)aniline

Cat. No. B1625987
Key on ui cas rn: 87488-70-8
M. Wt: 160.17 g/mol
InChI Key: POHTVVWNOSWRRO-UHFFFAOYSA-N
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Patent
US04606755

Procedure details

To a suspension of 108 g of stannous chloride dihydrate in 270 ml of concentrated hydrochloric acid was added portionwise 30 g of 4-(2-nitrophenyl)isoxazole prepared in Example 10 at less than 30° C. The suspension was stirred at about 20°-35° C. for 10 hours, then cooled to 10° C. and filtered. The solid was added to ice-water (400 ml), 50% NaOH was added to make the suspension basic to a pH of about 10, and the resultant suspension filtered. The solid was washed 3×100 ml of water and suction dried to give 18 g of the title compound; m.p. 48°-51° C.
[Compound]
Name
stannous chloride dihydrate
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
4-(2-nitrophenyl)isoxazole
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[CH:11]=[N:12][O:13][CH:14]=1)([O-])=O>Cl>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[CH:11]=[N:12][O:13][CH:14]=1

Inputs

Step One
Name
stannous chloride dihydrate
Quantity
108 g
Type
reactant
Smiles
Name
Quantity
270 mL
Type
solvent
Smiles
Cl
Step Two
Name
4-(2-nitrophenyl)isoxazole
Quantity
30 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C=1C=NOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at about 20°-35° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The solid was added to ice-water (400 ml), 50% NaOH
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the resultant suspension filtered
WASH
Type
WASH
Details
The solid was washed 3×100 ml of water and suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
NC1=C(C=CC=C1)C=1C=NOC1
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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